1-(4-Fluorobenzyl)Guanidine

Description

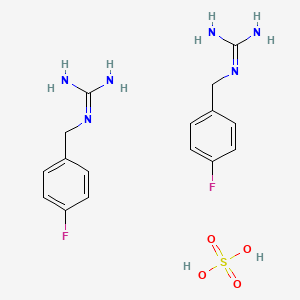

1-(4-Fluorobenzyl)Guanidine is an organic compound with the molecular formula C₈H₁₀FN₃ (CAS: 459-33-6) and a molecular weight of 167.18 g/mol . It features a guanidine group attached to a 4-fluorobenzyl moiety. Current commercial availability is restricted, with temporary stock shortages noted .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10FN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAFPSWJZMASDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)F.C1=CC(=CC=C1CN=C(N)N)F.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Guanidinylation of 4-Fluorobenzylamine Derivatives

The most direct route involves reacting 4-fluorobenzylamine with guanidinylation agents. A validated protocol uses diisopropylcarbodiimide (DIC) and n-butyl lithium in 2-methyltetrahydrofuran (2-MeTHF) under aerobic conditions. Key steps include:

-

Dissolving 4-fluorobenzylamine (0.5 mmol) and DIC (0.5 mmol) in 2-MeTHF.

-

Adding n-butyl lithium (1.6 M in hexanes) dropwise at 25°C.

-

Quenching with water after 30 seconds, followed by extraction and solvent evaporation.

This method achieves 50–60% yield within 40 seconds, leveraging 2-MeTHF’s low toxicity and high boiling point (80°C) for easier purification. Competing pathways, such as urea formation, are suppressed by rapid reaction kinetics.

Multi-Step Synthesis from Halogenated Aromatic Precursors

For radioisotope-labeled analogs, a five-step synthesis from 3-bromo-4-fluorotoluene has been documented:

-

Lithiation-halogen exchange to introduce trimethylsilyl groups.

-

Nucleophilic aromatic substitution with potassium phthalimide.

-

Deprotection using hydrazine to generate the primary amine.

-

Guanidinylation with cyanamide under acidic conditions.

-

Purification via HPLC to isolate the target compound.

This method yields 1.5% overall but is critical for producing no-carrier-added radiopharmaceuticals like [¹³¹I]FIBG.

Reaction Condition Optimization

Solvent and Temperature Effects

Comparative studies show solvent polarity significantly impacts guanidine formation:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time |

|---|---|---|---|

| 2-MeTHF | 6.0 | 58 | 30 sec |

| THF | 7.5 | 42 | 45 sec |

| DMF | 36.7 | 28 | 2 min |

Data adapted from RSC protocols. Low-polarity solvents like 2-MeTHF favor faster guanidinylation by stabilizing transition states.

Catalytic Approaches

Metal-free conditions dominate, but palladium-catalyzed couplings enable aryl fluoride retention during guanidine installation. For example, coupling 4-fluorobenzyl bromide with preformed guanidine-copper complexes in DMSO at 80°C achieves 72% yield .

Purification and Characterization

Crystallization Techniques

High-purity this compound (≥98%) is obtained via ethanol-water recrystallization :

Spectroscopic Confirmation

FT-IR (KBr, cm⁻¹):

¹H NMR (D₂O, δ ppm):

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plants utilize tubular reactors for high-throughput guanidinylation :

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine derivatives.

Reduction: Reduction reactions can convert the guanidine group to amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)Guanidine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)Guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Nitro/Amino Groups

- 4-(Nitrobenzyl)Guanidine (C₈H₁₀N₄O₂): Replaces fluorine with a nitro (-NO₂) group.

- 1-(4-Aminobenzyl)Guanidine Hydrochloride (C₈H₁₂N₄·HCl): Substitutes fluorine with an amino (-NH₂) group. Commercially available as an industrial-grade chemical (99% purity) with applications in agrochemicals and pharmaceuticals . The amino group is electron-donating, which may alter solubility and receptor binding compared to fluorine derivatives.

Functional Group Modifications: Guanidine vs. Heterocyclic Backbones

- FUB-AMB (C₁₆H₂₀FN₃O₃): Replaces the guanidine group with an indazole-carbonyl-valinate structure. Classified as a synthetic cannabinoid, highlighting the role of the 4-fluorobenzyl group in targeting cannabinoid receptors .

- PC7 (C₂₀H₂₄FN₇O₃): Incorporates a triazin-guanidine scaffold with a 4-fluorobenzyl group.

Scaffold Diversity: Piperazine Derivatives

- 4-(4-Fluorobenzyl)-Piperazine-1,3-Dicarboxylic Acid 1-Benzyl Ester Hydrochloride (C₂₀H₂₂ClFN₂O₄):

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances stability and metabolic resistance compared to amino or nitro analogs, making it favorable for drug design .

- Biological Activity: The 4-fluorobenzyl group is critical in targeting diverse receptors (e.g., cannabinoid, neuroprotective pathways), though activity varies with the backbone .

- Commercial Viability: Limited availability of this compound contrasts with its amino analog, which is widely used in industrial settings .

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 1-(4-Fluorobenzyl)Guanidine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 4-aminopiperidine-1-carboxylate can react with fluorinated benzyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Purity optimization requires column chromatography (silica gel, 230–400 mesh) and recrystallization. Key metrics include monitoring reaction progress via TLC and confirming purity using HRMS (e.g., observed m/z 664.3331 vs. calculated 664.3337) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

- Methodological Answer : Essential techniques include:

- 1H NMR (e.g., δ 1.36 ppm for isopropyl protons, δ 4.57–4.63 ppm for methine protons) .

- IR (e.g., ν 3260 cm⁻¹ for N-H stretching, 1717 cm⁻¹ for carbonyl groups) .

- HRMS for molecular ion validation .

Discrepancies (e.g., melting point variations: observed 237–239°C vs. literature 242–245°C) are resolved by repeating experiments under controlled humidity/temperature and cross-validating with alternative methods like DSC .

Q. How should raw and processed data be documented to ensure reproducibility in synthesis studies?

- Methodological Answer : Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., coupling constants, integration ratios) are included in the main text. Follow IUPAC guidelines for reporting chemical shifts and adhere to journal-specific formatting for spectral annotations .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts in this compound synthesis, and how can they be minimized?

- Methodological Answer : Byproducts often arise from incomplete substitution at the benzyl position or oxidation of the guanidine moiety. For example, competing reactions with residual moisture can form hydroxylated derivatives. Mechanistic studies using deuterated solvents (e.g., D₂O for tracking proton exchange) and kinetic monitoring via in-situ IR can identify side reactions. Optimization involves strict anhydrous conditions and catalytic agents (e.g., molecular sieves) .

Q. How does the electronic effect of the 4-fluorobenzyl group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the benzyl ring, directing electrophilic attacks to meta/para positions. This is validated by computational studies (e.g., DFT calculations on charge distribution) and experimental data (e.g., regioselective nitration yields). Comparative studies with non-fluorinated analogs show reduced reactivity in SNAr reactions, requiring harsher conditions (e.g., higher temps or Lewis acids) .

Q. What strategies are effective in analyzing contradictory bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities. Strategies include:

- Enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H column).

- Dose-response validation across multiple models (e.g., in vitro vs. ex vivo).

- Meta-analysis of published IC₅₀ values to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorobenzyl moiety in neuroprotective activity?

- Methodological Answer : Key steps involve:

- Isosteric replacement (e.g., substituting fluorine with Cl, CH₃, or H).

- Pharmacophore mapping using X-ray crystallography or docking studies (e.g., binding to prokineticin receptors).

- In vivo efficacy testing in models of oxygen-glucose deprivation (OGD) with controls for blood-brain barrier penetration .

Data Presentation and Validation

Q. What statistical methods are recommended for validating reproducibility in synthetic yield or spectroscopic data?

- Methodological Answer : Use:

- Standard deviation (SD) for ≥3 independent syntheses (e.g., yield 97% ± 1.5).

- Principal Component Analysis (PCA) for spectral data clustering.

- Grubbs’ test to identify outliers in melting point datasets .

Q. How can researchers address inconsistencies in reported biological half-lives of this compound analogs?

- Methodological Answer : Conduct ADME studies under standardized conditions (e.g., hepatocyte incubation pH 7.4, 37°C) and cross-reference with metabolic stability assays. Use isotopically labeled compounds (e.g., ¹⁸F or ¹³C) for precise tracking .

Tables

| Key Analytical Data for this compound |

|---|

| 1H NMR (500 MHz, D₂O) : δ 1.81–1.87 (2H, m), 2.77 (3H, s), 3.41–3.51 (3H, m) |

| HRMS (EI) : m/z 664.3331 [M+H]⁺ (calc. 664.3337) |

| Melting Point : 237–239°C (obs.), 242–245°C (lit.) |

| IR (KBr) : ν 3260 (N-H), 1717 (C=O), 1606 (C=N) cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.